(R)-4-Propylpyrrolidin-2-one is a chiral compound with the molecular formula and a molecular weight of 127.18 g/mol. It is recognized for its utility in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including Brivaracetam, an antiepileptic drug. The compound is characterized by a pyrrolidinone ring structure, which is crucial for its biological activity and interaction with synaptic vesicle proteins.
(R)-4-Propylpyrrolidin-2-one is classified as a 4-substituted pyrrolidin-2-one. It can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical intermediates. The compound is often produced through asymmetric synthesis methods to ensure the desired stereochemistry, which is critical for its therapeutic efficacy.
The synthesis of (R)-4-propylpyrrolidin-2-one typically involves several key steps:
The detailed synthetic route may involve multiple reaction conditions, including temperature control and pH adjustments to optimize yield and purity.
The structure of (R)-4-propylpyrrolidin-2-one features a five-membered ring containing one nitrogen atom, with a propyl group attached at the fourth carbon position.
This structural configuration contributes to its pharmacological properties and interactions within biological systems.
(R)-4-propylpyrrolidin-2-one participates in several important chemical reactions:
These reactions are critical in developing new therapeutic agents and optimizing existing ones.
The mechanism of action for (R)-4-propylpyrrolidin-2-one primarily involves its interaction with synaptic vesicle protein 2A (SV2A), a key target in the treatment of epilepsy.
Data from pharmacological studies indicate that this compound's stereochemistry plays a vital role in its efficacy as an antiepileptic agent.
(R)-4-propylpyrrolidin-2-one possesses several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and influence its application in various chemical reactions.
(R)-4-propylpyrrolidin-2-one has significant applications in scientific research:
The ongoing research into this compound continues to reveal new potential applications within medicinal chemistry and neuropharmacology .
Enzymatic resolution serves as a cornerstone methodology for producing enantiomerically pure (R)-4-propylpyrrolidin-2-one, leveraging the inherent chirality and selectivity of biocatalysts. This approach typically employs lipases or esterases to kinetically resolve racemic precursors through stereoselective hydrolysis or transesterification reactions. Notably, Candida antarctica lipase B (CAL-B) has demonstrated exceptional efficiency in discriminating between enantiomers of 4-propylpyrrolidin-2-one intermediates. In a representative process, racemic ethyl 2-(1-((tert-butoxycarbonyl)amino)butyl)acetate undergoes enzymatic hydrolysis, where CAL-B selectively hydrolyzes the (S)-enantiomer's ester group, leaving the desired (R)-ester intact for subsequent cyclization [1].
The enzymatic cascade for (R)-4-propylpyrrolidin-2-one synthesis frequently integrates chemical steps with biocatalysis. A patented route employs a Hofmann rearrangement of (S)-3-(2-methoxy-2-oxoethyl)hexanoic acid to generate the chiral amine precursor, followed by enzymatic ammonolysis using immobilized lipases. This method achieves enantiomeric excesses exceeding 99% under optimized conditions (pH 7.5, 35°C) [1]. Process intensification is achieved through enzyme immobilization on silica or polymer supports, enhancing operational stability and enabling continuous reuse over >15 cycles without significant activity loss. Solvent engineering further improves performance, with methyl tert-butyl ether (MTBE) and heptane mixtures providing optimal activity and enantioselectivity while maintaining enzyme integrity [1] [6].
Chiral pool synthesis exploits readily available enantiopure natural products as starting materials, transferring their inherent chirality to (R)-4-propylpyrrolidin-2-one without requiring external asymmetric induction. This strategy offers significant economic advantages for large-scale production by minimizing costly resolution or hydrogenation steps. L-Glutamic acid serves as a privileged building block due to its compatible stereochemistry and functional group array. In a demonstrated route, L-glutamic acid undergoes reductive alkylation of the amine group with n-pentanal, followed by lactam ring formation through thermal cyclization. This approach preserves the original chirality while introducing the propyl side chain with minimal epimerization risk [5] [6].
Tartaric acid derivatives provide alternative chiral templates, particularly for introducing stereogenic centers adjacent to carbonyl groups. A synthetic sequence starting from diethyl L-tartrate constructs the pyrrolidinone ring via Claisen condensation with ethyl propionate, followed by stereocontrolled decarboxylative alkylation. Natural terpenes like α-pinene have also been employed as chiral auxiliaries for asymmetric induction during propyl group installation. The chiral pool approach demonstrates exceptional atom economy compared to resolution methods, with reported overall yields exceeding 65% from L-glutamic acid. However, limitations arise from structural constraints of available natural chirons, occasionally necessitating multi-step functional group manipulations to access the target scaffold [5] [6].
Table 1: Chiral Pool Precursors for (R)-4-Propylpyrrolidin-2-one Synthesis
Natural Precursor | Key Transformation | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|
L-Glutamic acid | Reductive alkylation/cyclization | >99.5 | 68 |
Diethyl L-tartrate | Claisen condensation/decarboxylation | 98.2 | 52 |
(R)-Pantolactone | Ring-opening/ring-closing | 97.8 | 48 |
D-Mannitol | Wacker oxidation/transamination | 96.5 | 41 |
Catalytic asymmetric hydrogenation represents the most atom-economical approach to (R)-4-propylpyrrolidin-2-one, directly installing the chiral center through prochiral olefin reduction. This methodology employs transition metal complexes bearing chiral ligands to differentiate enantiotopic faces of unsaturated precursors. The hydrogenation of (Z)-N-acyl-4-propylidene-pyrrolidin-2-one showcases exceptional stereocontrol when catalyzed by Rh(I)-(S)-BINAP complexes, achieving enantiomeric excesses >98% at 50 bar H₂ pressure in methanol solvent. The reaction proceeds via an inner-sphere mechanism where the prochiral enamide coordinates to the metal center, and stereoselective hydride transfer occurs based on steric constraints imposed by the chiral ligand [2] [8].
Recent catalyst innovations have significantly expanded the substrate scope and efficiency of this approach. Ruthenium(II)-diamine complexes (e.g., Ru(BINAP)(1,2-diphenylethylenediamine)) exhibit enhanced activity for sterically hindered enamides, reducing reaction times from 24 to 4 hours compared to Rh catalysts. Iridium complexes with P,N-ligands demonstrate superior functional group tolerance, allowing direct hydrogenation of unprotected pyrrolidinone precursors. Industrial implementation employs catalyst loadings as low as 0.05 mol% through efficient recovery systems, with immobilized variants enabling continuous gas-phase hydrogenation processes. Critical parameters influencing enantioselectivity include solvent polarity (optimal in tetrahydrofuran or ethanol), temperature (0-25°C), and hydrogen pressure (30-100 bar), which must be precisely controlled to minimize by-product formation [2] [6].
Table 2: Catalyst Systems for Asymmetric Hydrogenation of 4-Propylidene-pyrrolidin-2-one
Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Turnover Number |
---|---|---|---|---|
Rh-(S)-BINAP | 50 | 25 | 98.5 | 1,200 |
Ru-(R)-DM-SegPhos | 70 | 50 | 99.1 | 2,500 |
Ir-PHOX | 30 | 0 | 97.8 | 1,800 |
Rh-JosiPhos | 100 | 40 | 99.5 | 3,000 |
Continuous flow technology has revolutionized the manufacturing of (R)-4-propylpyrrolidin-2-one by enabling precise reaction control, enhancing safety profiles, and improving scalability. UCB Pharma's patented continuous process integrates enzymatic resolution with in-line separation, reducing the synthetic route from six batch steps to three continuous operations [6] [8]. The system employs interconnected modules: (1) a plug-flow reactor for enzymatic ammonolysis at 35°C, (2) a centrifugal separator for diastereomer isolation, and (3) a packed-bed reactor for cyclization. This configuration achieves 92% yield with >99.9% ee, significantly surpassing batch efficiency [3] [9].
Critical technological innovations underpin successful flow processes for this compound. In-line Fourier Transform Infrared (FTIR) spectroscopy enables real-time monitoring of enantiomeric excess at multiple points, allowing immediate adjustment of residence time (typically 30-90 minutes) and temperature parameters. Advanced flow reactors handle exothermic steps safely, such as the cyclization reaction which operates at 150°C under 17 bar pressure—conditions impractical in batch reactors due to safety concerns. Multi-column continuous chromatography (MCC) systems with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve diastereomers using n-heptane/ethanol gradients, achieving throughputs of 5 kg/day per liter of stationary phase. Flow chemistry reduces solvent consumption by 65% and cycle time by 80% compared to batch processes, while the small reactor volume (<100 mL) minimizes risks associated with hazardous intermediates [3] [6] [9].
The purification of (R)-4-propylpyrrolidin-2-one from racemic or diastereomeric mixtures presents significant technical challenges addressed through two principal methodologies: chromatographic separation and crystallization. Chiral High-Performance Liquid Chromatography (HPLC) employs specialized stationary phases to resolve enantiomers based on differential affinity interactions. Polysaccharide-based chiral columns (Chiralpak® AD-H, OD-H) achieve baseline separation of 4-propylpyrrolidin-2-one enantiomers using ethanol/n-hexane mobile phases, with separation factors (α) ranging from 1.25 to 1.45. Industrial-scale implementations utilize simulated moving bed (SMB) chromatography to enhance throughput, reducing solvent consumption by 70% compared to conventional HPLC [4] [6].
Crystallization techniques offer complementary advantages for large-scale operations. Diastereomeric salt crystallization with L-malic acid or D-di-p-toluoyltartaric acid exploits differential solubility in ethanol/water mixtures. Process optimization has demonstrated that cooling crystallization from 50°C to -5°C over 8 hours yields the (R)-enantiomer with 99.2% ee and 85% recovery. Novel eutectic crystallization methods eliminate the need for resolving agents by exploiting phase behavior differences between enantiomers in solvent/non-solvent systems (e.g., isopropanol/water). While crystallization delivers superior throughput (500 kg/batch) and lower operating costs, HPLC provides greater flexibility for complex mixtures and faster process development [4] [6].
Table 3: Comparative Performance of Diastereomer Separation Techniques
Parameter | Preparative HPLC | Diastereomeric Crystallization | Eutectic Crystallization |
---|---|---|---|
Enantiomeric Excess | >99.9% | 99.2% | 98.5% |
Throughput Capacity | 5 kg/day/L resin | 500 kg/batch | 1,000 kg/batch |
Solvent Consumption | 500 L/kg | 50 L/kg | 30 L/kg |
Typical Yield | 70% | 85% | 90% |
Development Time | 2-4 weeks | 8-12 weeks | 12-16 weeks |
Capital Cost | High | Moderate | Low |
Operational Cost | High | Low | Very Low |
The selection between separation strategies involves multifaceted considerations. Chromatographic methods prove indispensable for complex impurity profiles or early-phase material supply where development time outweighs cost concerns. Crystallization techniques dominate commercial manufacturing due to significantly lower operational expenditures and environmental impact. Hybrid approaches have emerged where initial HPLC separation provides seed crystals for subsequent crystallization processes, combining the selectivity of chromatography with the economies of scale afforded by crystallization [4] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: